REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]([C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([CH3:22])[N:17]=1)[C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:7])([CH3:4])([CH3:3])[CH3:2].N(C(C)(C)C#N)=NC(C)(C)C#N.[Br:35]N1C(C)(C)C(=O)N(Br)C1=O>ClC1C=CC=CC=1>[C:1]([O:5][C:6]([N:8]([C:9]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:15])[C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([CH2:22][Br:35])[N:17]=1)=[O:7])([CH3:2])([CH3:3])[CH3:4]
|
Name
|
|
Quantity
|
102.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N(C(OC(C)(C)C)=O)C1=NC(=CC=C1)C
|
Name
|
|
Quantity
|
10.95 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
95.31 g
|
Type
|
reactant
|
Smiles
|
BrN1C(=O)N(C(=O)C1(C)C)Br
|
Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, the reaction mixture was cooled to 20° C.
|
Type
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FILTRATION
|
Details
|
the precipitate was filtered off
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Type
|
DISTILLATION
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Details
|
the volume of chlorobenzene was reduced by half by distillation
|
Type
|
TEMPERATURE
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Details
|
The thus obtained residue was cooled to 10° C.
|
Type
|
ADDITION
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Details
|
lower, and then 46.03 g (43 ml) of diisopropylethylamine and 43.08 g (58 ml) of diethyl phosphite were added
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
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CUSTOM
|
Details
|
for 16.5 hours
|
Duration
|
16.5 h
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with 300 ml of 3 N hydrochloric acid
|
Type
|
WASH
|
Details
|
further washed with 500 ml of a saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The resulting solution was then dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N(C1=NC(=CC=C1)CBr)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |